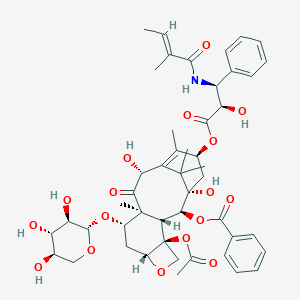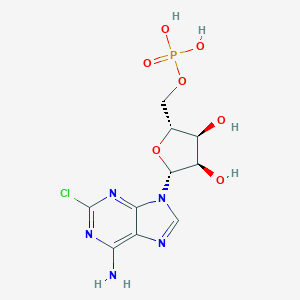
Ethyl 2-(4-fluorophenyl)-2-oxoacetate
説明
Ethyl 2-(4-fluorophenyl)-2-oxoacetate (EFPA) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, volatile, and flammable liquid that is insoluble in water and can be synthesized using a variety of methods. EFPA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
Pharmacology: Antiviral Agents
Ethyl 2-(4-fluorophenyl)-2-oxoacetate has potential applications in the development of antiviral agents. Indole derivatives, which can be synthesized from compounds like Ethyl 2-(4-fluorophenyl)-2-oxoacetate, have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 virus .
Medicinal Chemistry: Anti-inflammatory Drugs
In medicinal chemistry, this compound can be used to create derivatives with anti-inflammatory properties. Research indicates that certain indole derivatives, which could be synthesized using Ethyl 2-(4-fluorophenyl)-2-oxoacetate as a precursor, exhibit significant anti-inflammatory and analgesic activities .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
Ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds like thiazolo[3,2-a]pyridines. These compounds have a range of pharmacological activities and are valuable in the development of new drugs .
Biochemical Studies: PPAR Agonists
This compound is instrumental in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. PPAR agonists are crucial in the study of metabolic disorders .
Agricultural Research: Plant Growth Regulators
Derivatives of Ethyl 2-(4-fluorophenyl)-2-oxoacetate may be used in the synthesis of plant growth regulators. Indole-3-acetic acid, a plant hormone, is one such derivative that plays a role in the regulation of plant growth and development .
Industrial Applications: Material Synthesis
In industrial applications, Ethyl 2-(4-fluorophenyl)-2-oxoacetate can be used in the synthesis of materials that require specific organic compounds as intermediates. Its derivatives could potentially be used in the creation of new materials with desired properties .
特性
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKIEIUHZZILBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446044 | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
CAS RN |
1813-94-1 | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in pharmaceutical chemistry?
A1: Ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a key starting material in the synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one [(S)-9]. This chiral intermediate is crucial for producing Aprepitant []. Aprepitant is an antiemetic medication used to prevent nausea and vomiting associated with chemotherapy and surgery. The development of efficient and cost-effective synthesis routes for key pharmaceutical intermediates like (S)-9, and consequently Aprepitant, is vital for ensuring drug accessibility.
Q2: The research paper mentions a “facile, economical, and practical method” for synthesizing (S)-3-(4-Fluorophenyl)morpholin-2-one starting from Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Can you elaborate on the advantages of this method?
A2: The research presents a three-step synthesis involving cyclization, hydrogenation, and resolution starting from Ethyl 2-(4-fluorophenyl)-2-oxoacetate []. This method offers several advantages over potential alternative synthesis routes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















